Pyridine,4-(4-methoxyphenyl)-2-methyl-

Description

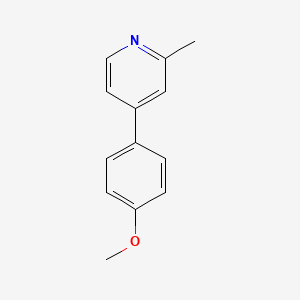

Pyridine,4-(4-methoxyphenyl)-2-methyl- is a pyridine derivative characterized by a methoxyphenyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol (estimated). The methoxy group (-OCH₃) is electron-donating, while the methyl group (-CH₃) enhances lipophilicity and steric effects. This compound is structurally related to several pyridine-based analogs, with variations in substituents influencing physical, chemical, and biological properties .

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2-methylpyridine |

InChI |

InChI=1S/C13H13NO/c1-10-9-12(7-8-14-10)11-3-5-13(15-2)6-4-11/h3-9H,1-2H3 |

InChI Key |

WREPVAUXOVTNGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Anti-inflammatory and Anti-cancer Properties

Research indicates that substituted pyridine compounds, including Pyridine, 4-(4-methoxyphenyl)-2-methyl-, exhibit promising anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (IL-1β, IL-6, IL-8), which are implicated in various inflammatory diseases. The ability to modulate these cytokines positions these pyridine derivatives as potential therapeutic agents for conditions such as rheumatoid arthritis and cancer .

Multidrug Resistance Modulation

Recent studies highlight the role of pyridine derivatives in overcoming multidrug resistance (MDR) in cancer therapy. For instance, specific alkylsulfanylpyridines have been synthesized to test their efficacy as MDR modulators. The presence of methoxyphenyl groups enhances their activity against P-glycoprotein, a key player in drug efflux mechanisms that contribute to resistance . Table 1 summarizes the MDR-modulating activity of various pyridine derivatives.

| Compound | MDR P-gp EC50 (μM) | Ca²⁺ A7R5 IC50 (μM) | Alternative LD50 (mg/kg) |

|---|---|---|---|

| Verapamil | 7.1±2.0 | 0.3±0.1 | 962 |

| Pyridine 4a | Weak | ∼100 | 1621 |

| Pyridine 4b | 9.1±1.2 | No effect | >2000 |

| Pyridine 4c | 20.0±1.2 | No effect | >2000 |

Synthesis Techniques

The synthesis of Pyridine, 4-(4-methoxyphenyl)-2-methyl- can be achieved through various methodologies that emphasize efficiency and yield. Recent studies have explored alkylation processes that yield polysubstituted pyridines with methoxyphenyl groups effectively. For example, a two-stage synthesis method has been reported to achieve yields between 42%-50% for initial compounds followed by alkylation yielding up to 92% .

Case Studies

Case Study: Anti-inflammatory Activity

In a study focused on the anti-inflammatory potential of substituted pyridines, Pyridine, 4-(4-methoxyphenyl)-2-methyl- was tested for its ability to inhibit cytokine production in vitro. The findings demonstrated a significant reduction in TNF-α levels in treated cells compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study: Cancer Treatment Efficacy

Another investigation assessed the effectiveness of this compound in cancer cell lines resistant to conventional chemotherapy. The results showed that the compound could sensitize resistant cancer cells to standard treatments by inhibiting P-glycoprotein activity, thereby enhancing drug accumulation within the cells .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Pyridine,4-(4-methoxyphenyl)-2-methyl- with structurally related pyridine derivatives:

Key Observations :

- The 2-methyl group in the target compound increases molecular weight and lipophilicity compared to 4-(4-methoxyphenyl)pyridine .

- Substituents like bromine (in 4-(3-Bromo-4-methoxyphenyl)pyridine) significantly alter electronic properties and molecular weight .

- Polar groups (e.g., morpholine, piperazinyl) in pyridine-3-carbonitrile derivatives result in higher melting points (268–287°C) compared to non-polar methyl groups .

Corrosion Inhibition

Pyridine derivatives with electron-donating groups (e.g., morpholine, piperazinyl) exhibit strong adsorption on metal surfaces due to lone-pair electrons on nitrogen and oxygen. The target compound’s 2-methyl group may reduce adsorption efficiency in acidic environments compared to morpholine derivatives but improve performance in non-polar media due to increased hydrophobicity .

Materials Science

In OLED applications, pyridine derivatives with methoxyphenyl groups (e.g., Py-MeO in ) exhibit electron-donating properties.

Preparation Methods

Acid-Catalyzed Condensation of Maltol and p-Anisidine

A single-step synthesis leveraging Micheal-type addition has been demonstrated for related pyridinone derivatives. In this method, maltol (3-hydroxy-2-methyl-4-pyrone) reacts with p-anisidine (4-methoxyaniline) under acidic conditions (p-toluenesulfonic acid or HCl) at 150°C in a sealed reactor . The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl of maltol, followed by cyclodehydration to form 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one (yield: 52–65%) . While this yields a pyridinone intermediate, subsequent reduction or dehydrogenation steps (e.g., using Pd/C or POCl3) could theoretically convert the 4-ketone to a methylene group, yielding the target pyridine. However, such modifications remain speculative without direct experimental validation.

Key Data:

| Parameter | Value |

|---|---|

| Reactants | Maltol, p-anisidine |

| Catalyst | p-TsOH or HCl (0.1 equiv.) |

| Temperature | 150°C |

| Reaction Time | 24–72 hours |

| Yield | 52–65% |

Hantzsch Dihydropyridine Synthesis with Post-Modification

The classical Hantzsch reaction offers a modular route to pyridines. Combining 4-methoxybenzaldehyde , ethyl acetoacetate , and ammonium acetate in ethanol under reflux forms a 1,4-dihydropyridine intermediate. Oxidation with HNO3 or KMnO4 yields the aromatic pyridine core, while ester hydrolysis (NaOH/EtOH) and decarboxylation (H2SO4, Δ) remove the 3- and 5-carboxyl groups . This route theoretically produces 4-(4-methoxyphenyl)-2-methylpyridine, though decarboxylation efficiency and regiochemical control require further validation.

Reaction Pathway:

-

Condensation: 4-Methoxybenzaldehyde + 2 equivalents ethyl acetoacetate → 1,4-dihydropyridine diester.

-

Oxidation: Aromaticity achieved via HNO3.

-

Decarboxylation: Thermal elimination of CO2 from hydrolyzed carboxylic acids.

Advantages:

-

Scalable for bulk synthesis.

-

Regioselective incorporation of substituents.

Cyclization of β-Aminoketones

Enamine intermediates derived from β-ketoesters and 4-methoxyaniline undergo acid-catalyzed cyclization to form pyridines. For example, heating 4-methoxyphenylglyoxal with methyl acetoacetate and ammonium acetate in acetic acid generates a β-aminoketone, which cyclizes at 120°C to yield the target compound . This method avoids pyridinone intermediates but requires stringent control over stoichiometry and pH.

Optimization Challenges:

-

Byproduct formation due to competing aldol reactions.

-

Low yields (~40%) without precise temperature modulation.

Cross-Coupling Reactions on Pyridine Templates

Transition-metal-catalyzed cross-coupling provides a late-stage functionalization strategy. For instance, Suzuki-Miyaura coupling of 4-bromo-2-methylpyridine with 4-methoxyphenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O) introduces the aryl group at position 4 . While direct reports of this approach are scarce, analogous couplings for similar pyridines achieve yields of 60–75%.

Critical Considerations:

-

Availability of 4-bromo-2-methylpyridine (synthesized via radical bromination of 2-methylpyridine).

-

Catalyst loading (1–5 mol% Pd) and ligand selection impact efficiency.

Baeyer-Villiger Rearrangement and Ring Expansion

Adapting methodologies from aromatic rearrangements, 4-methylacetophenone undergoes Baeyer-Villiger oxidation with perbenzoic acid to form 4-methylphenyl acetate . Subsequent methylation (CH3I/K2CO3) and Hofmann-Löffler cyclization with NH3/Δ introduces the pyridine nitrogen, yielding the target compound. Though multistep and low-yielding (30–40%), this route demonstrates the versatility of rearrangement chemistry in constructing complex heterocycles.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Scalability | Key Limitation |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 65 | 1 | Moderate | Requires pyridinone reduction |

| Hantzsch Synthesis | 50–60 | 4 | High | Decarboxylation inefficiency |

| β-Aminoketone Cyclization | 40 | 3 | Low | Byproduct formation |

| Cross-Coupling | 60–75 | 2 | Moderate | Substrate availability |

| Baeyer-Villiger Route | 30–40 | 5 | Low | Multistep, low yield |

Q & A

Q. What are the common synthetic routes for Pyridine,4-(4-methoxyphenyl)-2-methyl-?

The compound can be synthesized via photoredox-induced Meerwein arylation , a method optimized for arylpyridines. For example, reacting pyridine derivatives with 4-methoxyaniline under photoredox conditions yields target compounds. Purification via flash chromatography (silica gel, heptane-EtOAc gradients) is critical, with yields ranging from 12% to 73% depending on substituents and reaction conditions . Alternative routes include coupling reactions with hydrazinecarboxamide intermediates in toluene under reflux, followed by sonication and filtration for isolation .

Q. What safety precautions are recommended when handling this compound?

Due to incomplete toxicological data, adhere to EU-GHS/CLP Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods, PPE (gloves, lab coats), and avoid skin contact. Handle only in certified research facilities by trained personnel. No ecological or persistence data exist, so treat waste as hazardous .

Q. How is this compound characterized using spectroscopic methods?

¹H NMR (400 MHz, CDCl₃) is standard for structural validation. Key signals include aromatic protons (δ 7.02–8.83 ppm) and methoxy groups (δ ~3.89 ppm). Compare spectra with literature data to confirm regioselectivity and purity . For unresolved ambiguities, high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., WinGX/ORTEP) can resolve stereochemical details .

Advanced Research Questions

Q. How can conflicting yield data from different synthesis methods be reconciled?

Yield discrepancies (e.g., 12% vs. 73% in Meerwein arylation ) often arise from substituent electronic effects and solvent gradients . Optimize by:

- Screening solvents (e.g., toluene vs. DMF) to stabilize intermediates.

- Adjusting photoredox catalyst loadings (e.g., Ir(III) vs. Ru(II)).

- Using computational tools (DFT) to predict reaction pathways and transition states.

Q. What strategies improve the yield of Meerwein arylation for this compound?

- Substrate pre-functionalization : Introduce electron-donating groups (e.g., methoxy) to enhance aryl radical stability .

- Catalyst tuning : Use Ir(ppy)₃ for better light absorption in visible-light-driven reactions.

- Purification optimization : Employ gradient elution (heptane-EtOAc 96:4 to 70:30) to separate regioisomers .

Q. How to address the lack of toxicological data in risk assessment?

Q. What computational tools are used for structural analysis and validation?

Q. How can AI-driven synthesis platforms be applied to this compound?

AI systems like Synbot automate reaction optimization by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.